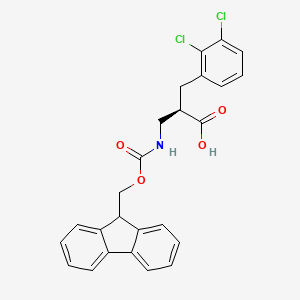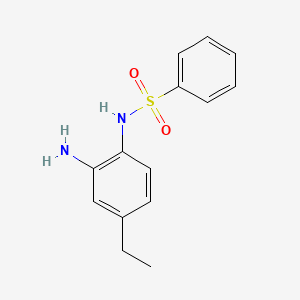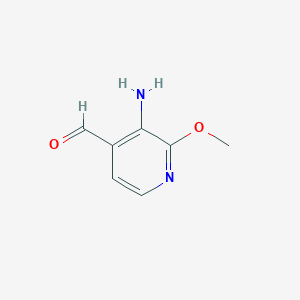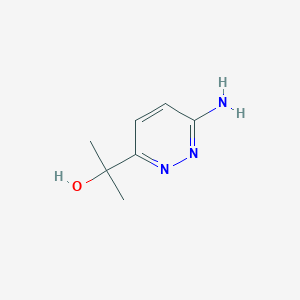![molecular formula C9H6BF3N2O2 B13993615 [6-(Trifluoromethyl)-1,8-naphthyridin-2-yl]boronic acid](/img/structure/B13993615.png)
[6-(Trifluoromethyl)-1,8-naphthyridin-2-yl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-(Trifluoromethyl)-1,8-naphthyridin-2-yl]boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a trifluoromethyl group attached to a naphthyridine ring, along with a boronic acid functional group. The trifluoromethyl group imparts significant electron-withdrawing properties, making this compound valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a halogenated naphthyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
Industrial production of [6-(Trifluoromethyl)-1,8-naphthyridin-2-yl]boronic acid may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further streamline the production process, making it feasible for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
[6-(Trifluoromethyl)-1,8-naphthyridin-2-yl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, and various substituted derivatives of the naphthyridine ring, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[6-(Trifluoromethyl)-1,8-naphthyridin-2-yl]boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and therapeutic agents.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of [6-(Trifluoromethyl)-1,8-naphthyridin-2-yl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophilic groups. This property makes it useful in molecular recognition and binding processes. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to interact with specific molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: Similar in structure but with a phenyl ring instead of a naphthyridine ring.
2-(Trifluoromethyl)phenylboronic acid: Another related compound with a trifluoromethyl group on a phenyl ring.
Uniqueness
The uniqueness of [6-(Trifluoromethyl)-1,8-naphthyridin-2-yl]boronic acid lies in its naphthyridine ring structure, which provides additional sites for functionalization and enhances its versatility in chemical synthesis and applications. The presence of the trifluoromethyl group further distinguishes it by imparting unique electronic properties that influence its reactivity and stability.
Properties
Molecular Formula |
C9H6BF3N2O2 |
|---|---|
Molecular Weight |
241.96 g/mol |
IUPAC Name |
[6-(trifluoromethyl)-1,8-naphthyridin-2-yl]boronic acid |
InChI |
InChI=1S/C9H6BF3N2O2/c11-9(12,13)6-3-5-1-2-7(10(16)17)15-8(5)14-4-6/h1-4,16-17H |
InChI Key |
OWMKBTWVAXJAGI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC2=NC=C(C=C2C=C1)C(F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Carbamoylamino)phenyl]boronic acid](/img/structure/B13993540.png)


![Ethyl [2-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B13993550.png)

![5-bromo-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B13993560.png)


![Bis[4-(diethylamino)phenyl]methanethione](/img/structure/B13993599.png)
![4-{(E)-[(4-Carbamothioylphenyl)methylidene]amino}benzamide](/img/structure/B13993600.png)
![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13993601.png)
![{4-[(5-Bromo-2-chlorophenyl)methyl]phenyl}(trimethyl)silane](/img/structure/B13993607.png)
![2-chloro-4-phenyl-6-[3-(4-phenylphenyl)phenyl]-1,3,5-triazine](/img/structure/B13993613.png)

